N,N-dimethyl-4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxamide
CAS No.: 2034295-51-5
Cat. No.: VC7506792
Molecular Formula: C15H23N3O2S
Molecular Weight: 309.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034295-51-5 |
|---|---|
| Molecular Formula | C15H23N3O2S |
| Molecular Weight | 309.43 |
| IUPAC Name | N,N-dimethyl-4-[[(2-thiophen-3-ylacetyl)amino]methyl]piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C15H23N3O2S/c1-17(2)15(20)18-6-3-12(4-7-18)10-16-14(19)9-13-5-8-21-11-13/h5,8,11-12H,3-4,6-7,9-10H2,1-2H3,(H,16,19) |
| Standard InChI Key | ZJLNLHRSHPXBFS-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2=CSC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The molecule features a piperidine ring substituted at two critical positions:
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1-Position: A carboxamide group with N,N-dimethyl substitution (CON(CH₃)₂), enhancing hydrophobicity and influencing binding interactions .
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4-Position: A methylene bridge (-CH₂-) connecting the piperidine to an acetamido group (-NH-C(O)-CH₂-), which terminates in a thiophen-3-yl heterocycle. The thiophene ring introduces aromaticity and potential π-π stacking interactions, common in kinase inhibitors and GPCR-targeted therapies .
Table 1: Comparative Molecular Properties of Related Piperidine-Thiophene Derivatives
*Values estimated from structural analogs .
Synthesis and Chemical Reactivity
Key Synthetic Pathways
The compound’s synthesis likely follows multi-step amidation and coupling reactions, as observed in analogous piperidine-thiophene derivatives :
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Piperidine Functionalization:
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Acetamido-Thiophene Assembly:
Table 2: Representative Reaction Conditions for Amide Coupling
| Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HATU/DIPEA | DMF | 0°C → RT | 75–90 |
| EDCI/HOBt | CH₂Cl₂ | RT | 65–80 |
| MsCl/NEt₃ | THF | 40°C | 50–60 |
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
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logP/D: Estimated at 2.6, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: Predicted logSw = -3.09 (similar to L333-0333 ), suggesting poor solubility, necessitating formulation aids like cyclodextrins or lipid nanoparticles.
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Permeability: High passive diffusion potential due to moderate molecular weight (324.45 g/mol) and balanced polar surface area (~50 Ų) .
Biological Activity and Target Engagement
Mechanistic Insights from Structural Analogs
While direct target data are unavailable, related compounds exhibit:
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RORγt Inverse Agonism: Thiophene-piperidine hybrids show IC₅₀ values <100 nM in TR-FRET assays, relevant to autoimmune diseases .
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Kinase Inhibition: Thiophene acetamides disrupt ATP-binding pockets in kinases (e.g., JAK3, EGFR) via hydrophobic and hydrogen-bonding interactions .
Figure 1: Hypothetical Binding Mode in a Kinase Domain
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Thiophene Ring: Engages in π-π stacking with Phe residues.
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Acetamido Linker: Forms hydrogen bonds with backbone amides (e.g., Glu903 in EGFR) .
Analytical Characterization
Spectroscopic Data (Inferred from Analogs )
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IR (ν, cm⁻¹): 3320 (N-H stretch), 1650 (C=O amide I), 1540 (C-N bend).
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¹H NMR (500 MHz, DMSO-d₆):
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δ 7.45 (s, 1H, thiophene H),
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δ 3.40 (m, 2H, piperidine CH₂N),
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δ 2.95 (s, 6H, N(CH₃)₂).
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Applications and Future Directions
Synthetic Challenges and Optimization
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